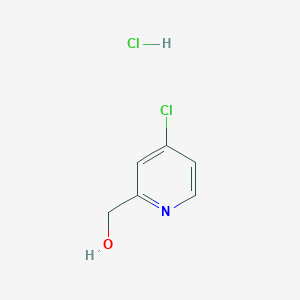
(4-Chloropyridin-2-yl)methanol hydrochloride
Vue d'ensemble
Description
(4-Chloropyridin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2NO and its molecular weight is 180.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Chloropyridin-2-yl)methanol hydrochloride, a compound with the CAS number 1185714-76-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with a hydroxymethyl group and a chlorine atom. Its chemical formula is C6H7ClN2O·HCl. The presence of the chloropyridine moiety is significant for its biological activity, as it may influence interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which poses a significant threat in clinical settings due to its antibiotic resistance . The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells. The observed cytotoxicity correlates with the induction of apoptosis, characterized by increased reactive oxygen species (ROS) production and activation of apoptotic pathways .
The precise mechanism by which this compound exerts its biological effects is under investigation. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression. For instance, it is hypothesized to inhibit cyclooxygenase enzymes, thereby reducing pro-inflammatory mediator production .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against MRSA; mechanism involves disruption of cell wall synthesis. |
| Cytotoxicity in Cancer Cells | Induces apoptosis in HeLa and A549 cells; linked to ROS production and apoptotic pathway activation. |
| Inhibition of Inflammatory Pathways | Potential inhibition of cyclooxygenase enzymes; further studies required for confirmation. |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties revealed that this compound significantly inhibited the growth of MRSA strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an alternative treatment for resistant infections .
Case Study 2: Anticancer Effects
In another investigation focusing on its anticancer effects, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM for HeLa cells. The study concluded that the compound triggers apoptosis through ROS-mediated pathways .
Propriétés
IUPAC Name |
(4-chloropyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPNMJJLGDSYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















